molecular formula C10H10FNO4S B2657819 4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 926247-14-5

4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No. B2657819
CAS RN: 926247-14-5
M. Wt: 259.25
InChI Key: HKJXODOYNLXZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H10FNO4S . It has a molecular weight of 259.25 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for “4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid” is 1S/C10H12FNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the sources do not provide more detailed information about the physical and chemical properties of “4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid”.

Scientific Research Applications

Stimuli-responsive Fluorophores

Research on heteroatom-induced effects on stimuli-responsive properties of donor-π-acceptor type fluorophores, which consist of anthracene as the donor and either benzoxazole or benzothiazole as the acceptor, shows that these molecules exhibit significant solid-state luminescence and respond to mechanical force and protons. This study reveals the influence of heteroatoms in altering intermolecular interactions, affecting the materials' mechanochromic and acidochromic behaviors (Naeem et al., 2015).

Fluoroalkylative Aryl Migration

Another study explores the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides using sodium di- and monofluoroalkanesulfinates, demonstrating a novel application of fluoroalkyl radical precursors in organic synthesis (He et al., 2015).

Enantioselective Mannich Reactions

Enantioselective Mannich reactions between 3-fluorooxindoles and cyclic benzo-fused N-sulfamidate aldimines, facilitated by a commercially available catalyst, represent a significant advancement in medicinal chemistry, highlighting the potential for creating biologically active compounds with high yield and enantiomeric excess (Zhao et al., 2019).

Supramolecular Liquid Crystals

The synthesis and investigation of linear supramolecular liquid crystals, incorporating fluoro benzoic acid derivatives, offer insights into their thermal, phase behavior, and electro-optical properties. Such materials exhibit rich phase variance, indicating their potential in advanced material applications (Fouzai et al., 2018).

Carbonic Anhydrase Inhibition

A study on benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms demonstrates the potential therapeutic applications of these compounds, highlighting their potency and specificity in inhibiting metalloenzymes involved in various physiological processes (Abdoli et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-3-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXODOYNLXZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.